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Compound of Interest

Compound Name: 2,6-Dihydroxybenzoic Acid

Cat. No.: B147525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-
Dihydroxybenzoic acid (γ-resorcylic acid), a significant phenolic compound. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering a foundational dataset for its identification, characterization, and

application in research and development.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2,6-Dihydroxybenzoic acid are summarized in the

tables below, providing a clear reference for its structural features.

¹H NMR Data
The proton NMR spectrum provides insight into the hydrogen environments within the

molecule. The data presented was obtained in a DMSO-d₆ solvent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 (very broad) singlet 1H
Carboxylic Acid (-

COOH)

9.89 singlet 2H
Phenolic Hydroxyls (-

OH)

7.15 triplet 1H H-4

6.35 doublet 2H H-3, H-5

Table 1: ¹H NMR spectroscopic data for 2,6-Dihydroxybenzoic acid in DMSO-d₆.

¹³C NMR Data
The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the

molecule. The data was acquired in a DMSO-d₆ solvent.

Chemical Shift (δ) ppm Assignment

171.8 -COOH

159.0 C-2, C-6

132.8 C-4

107.9 C-3, C-5

101.3 C-1

Table 2: ¹³C NMR spectroscopic data for 2,6-Dihydroxybenzoic acid in DMSO-d₆.

Infrared (IR) Spectroscopy Data
The IR spectrum highlights the functional groups present in the molecule through their

characteristic vibrational frequencies. The data below corresponds to a solid-state (KBr pellet)

measurement.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 (broad) Strong O-H stretch (Carboxylic acid)

3230 Strong O-H stretch (Phenolic)

1655 Strong C=O stretch (Carboxylic acid)

1610, 1585, 1475 Medium C=C stretch (Aromatic ring)

1380 Medium O-H bend (Phenolic)

1250 Strong C-O stretch (Carboxylic acid)

1150 Strong C-O stretch (Phenolic)

770 Strong C-H bend (Aromatic)

Table 3: Key IR absorption bands for 2,6-Dihydroxybenzoic acid.

Mass Spectrometry (MS) Data
The electron ionization mass spectrum provides information on the molecular weight and

fragmentation pattern of the molecule.

m/z Relative Intensity (%) Proposed Fragment

154 65 [M]⁺ (Molecular Ion)

136 100 [M - H₂O]⁺

108 80 [M - H₂O - CO]⁺

80 40 [C₆H₄O]⁺

52 35 [C₄H₄]⁺

Table 4: Major fragmentation peaks from the Electron Ionization (EI) Mass Spectrum of 2,6-
Dihydroxybenzoic acid.[1]

Experimental Workflow Visualization
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound like 2,6-Dihydroxybenzoic acid.
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Caption: Generalized workflow for the spectroscopic analysis of 2,6-Dihydroxybenzoic acid.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are representative and may be adapted based on the specific instrumentation

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of 2,6-Dihydroxybenzoic acid is

dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is

typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The

solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation

delay of 1-5 seconds to ensure quantitative integration.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

acquisition time are typically required compared to ¹H NMR.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS. For ¹H NMR, the

signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground 2,6-
Dihydroxybenzoic acid is mixed with ~100 mg of dry potassium bromide (KBr) powder. The

mixture is then compressed under high pressure using a hydraulic press to form a thin,

transparent pellet.

Instrumentation: The analysis is performed using an FT-IR spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded first. The KBr pellet containing the sample is then placed in the sample

holder, and the sample spectrum is acquired. The spectrum is typically recorded over the

range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from
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the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)
Sample Introduction: For Electron Ionization (EI), the solid sample is typically introduced via

a direct insertion probe. The probe is heated to volatilize the sample directly into the ion

source.

Instrumentation: A mass spectrometer equipped with an EI source is used, such as a

magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

Ionization and Fragmentation: In the EI source, the gaseous molecules are bombarded with

a high-energy electron beam (typically 70 eV). This causes ionization to form a molecular ion

(M⁺) and induces extensive fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated by the

mass analyzer based on their mass-to-charge ratio (m/z).

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions

against their m/z values. The peak with the highest m/z often corresponds to the molecular

ion, confirming the molecular weight. The fragmentation pattern provides a "fingerprint" that

is characteristic of the molecule's structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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